3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid
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Overview
Description
“3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid” is a chemical compound with the CAS Number: 102118-19-4 . It has a molecular weight of 297.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9BrN2O3/c12-7-1-2-9-8(5-7)11(17)14(6-13-9)4-3-10(15)16/h1-2,5-6H,3-4H2,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a melting point of 218-220°C . It is a powder at room temperature .Scientific Research Applications
Analytical Methods in Antioxidant Activity
Research in analytical methods for determining antioxidant activity, such as the review by Munteanu and Apetrei (2021), discusses critical presentations of tests used to assess antioxidant capacity, which are crucial for evaluating potential antioxidant drugs or compounds derived from or related to quinazolin derivatives. These methods, including the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, could be applicable for analyzing compounds like 3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid for their antioxidant properties (Munteanu & Apetrei, 2021).
Treatment of Organic Pollutants
Husain and Husain (2007) review the application of redox mediators in the treatment of organic pollutants, indicating the potential use of quinazolin derivatives in environmental remediation. The study highlights how certain compounds can enhance the degradation efficiency of persistent organic pollutants, suggesting that research into quinazolin derivatives could explore their utility as redox mediators in such contexts (Husain & Husain, 2007).
Antioxidant Capacity Reaction Pathways
Ilyasov et al. (2020) detail the reaction pathways in the ABTS/PP Decolorization Assay of Antioxidant Capacity, providing insight into how quinazolin derivatives might interact in antioxidant assays. This research can help understand the fundamental reactions and effectiveness of quinazolin-based compounds in scavenging free radicals or acting as antioxidants (Ilyasov et al., 2020).
Pharmacological Review of Phenolic Acids
Naveed et al. (2018) offer a pharmacological review of Chlorogenic Acid (CGA), emphasizing the therapeutic roles such as antioxidant, anti-inflammatory, and neuroprotective activities. Although directly on CGA, this review underscores the importance of exploring similar pharmacological properties in related compounds, including quinazolin derivatives, for their potential health benefits (Naveed et al., 2018).
Synthesis of Heterocycles from Propargylic Alcohols
Mishra, Nair, and Baire (2022) discuss the synthesis of pyridines and (iso)quinolines using propargylic alcohols, highlighting synthetic strategies that could be relevant for the modification or synthesis of quinazolin derivatives. These methodologies can offer insights into developing new compounds with enhanced pharmacological activities (Mishra, Nair, & Baire, 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Mechanism of Action
Mode of Action
The mode of action of 3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors impact the action of this compound is currently lacking .
Properties
IUPAC Name |
3-(6-bromo-4-oxoquinazolin-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-7-1-2-9-8(5-7)11(17)14(6-13-9)4-3-10(15)16/h1-2,5-6H,3-4H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZBMKGUVYPCAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C=N2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102118-19-4 |
Source
|
Record name | 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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